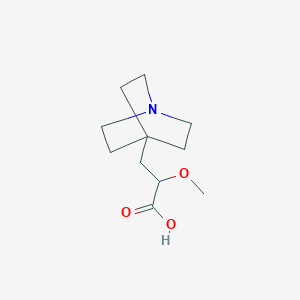
Dspe-peg36-CH2CH2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dspe-peg36-CH2CH2cooh: is a compound that belongs to the class of PEGylated lipids. It is composed of distearoylphosphatidylethanolamine (DSPE) linked to polyethylene glycol (PEG) with a carboxylic acid functional group at the end. This compound is widely used in biomedical applications due to its amphiphilic nature, which allows it to form stable micelles and liposomes for drug delivery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg36-CH2CH2cooh typically involves the conjugation of DSPE with PEG. The process begins with the activation of the carboxylic acid group of PEG using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated PEG is then reacted with DSPE to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Dspe-peg36-CH2CH2cooh undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents like DCC and NHS.
Esterification: Reagents include alcohols and acid catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Amides: Formed from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
Dspe-peg36-CH2CH2cooh has a wide range of applications in scientific research, including:
Drug Delivery: Used to form micelles and liposomes for encapsulating drugs, improving their solubility, stability, and bioavailability.
Biomedical Imaging: Used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and fluorescence imaging.
Gene Therapy: Used to deliver genetic material into cells, enhancing the efficiency of gene transfection.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Wirkmechanismus
The mechanism of action of Dspe-peg36-CH2CH2cooh involves its ability to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their delivery to target tissues. The PEG moiety provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream. The carboxylic acid group allows for further functionalization, enabling targeted delivery to specific cells or tissues .
Vergleich Mit ähnlichen Verbindungen
Dspe-peg2000: Similar in structure but with a shorter PEG chain.
Dspe-peg5000: Similar in structure but with a longer PEG chain.
Dspe-peg1000: Similar in structure but with an even shorter PEG chain.
Uniqueness: Dspe-peg36-CH2CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and liposomes, making it highly effective for drug delivery and other biomedical applications .
Eigenschaften
Molekularformel |
C117H229NO48P- |
|---|---|
Molekulargewicht |
2449.0 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C117H230NO48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-115(121)163-111-113(166-116(122)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)112-165-167(124,125)164-38-36-118-117(123)162-110-109-161-108-107-160-106-105-159-104-103-158-102-101-157-100-99-156-98-97-155-96-95-154-94-93-153-92-91-152-90-89-151-88-87-150-86-85-149-84-83-148-82-81-147-80-79-146-78-77-145-76-75-144-74-73-143-72-71-142-70-69-141-68-67-140-66-65-139-64-63-138-62-61-137-60-59-136-58-57-135-56-55-134-54-53-133-52-51-132-50-49-131-48-47-130-46-45-129-44-43-128-42-41-127-40-39-126-37-35-114(119)120/h113H,3-112H2,1-2H3,(H,118,123)(H,119,120)(H,124,125)/p-1/t113-/m0/s1 |
InChI-Schlüssel |
OIUOSJGEFBLMRX-GEOFYGPCSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


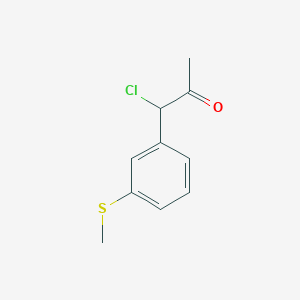
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
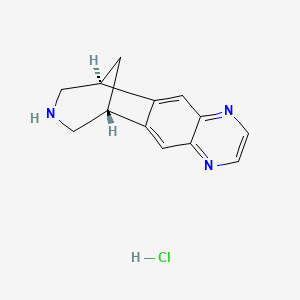


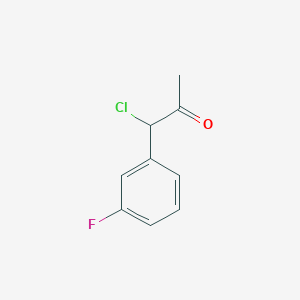
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
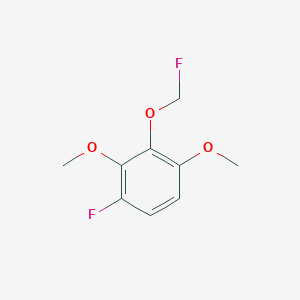
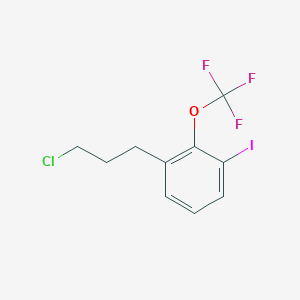
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
